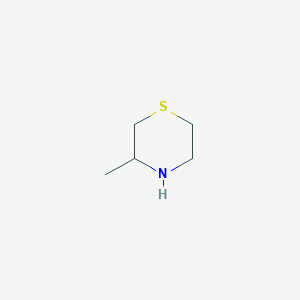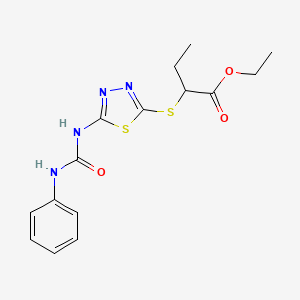
N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide, commonly known as NLG919, is a small molecule inhibitor that targets the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. IDO1 is a key enzyme in the kynurenine pathway, which is responsible for the metabolism of tryptophan. NLG919 has gained significant attention in recent years due to its potential application in cancer immunotherapy.
Applications De Recherche Scientifique
Anticancer Activity
The compound N-(2-oxoindolin-5-yl)-4-(1H-pyrrol-1-yl)benzamide, along with its derivatives, has been extensively researched for its potential in cancer treatment. One study highlights the synthesis of novel benzamides and quinazolinones as analogs to the compound, which demonstrated remarkable antitumor activity against various cancer cell lines, including Daoy, UW228-2, Huh-7, HeLa, and MDA-MB-231. These compounds were found to be more potent than the standard drug, CFM-1, with certain derivatives exhibiting IC50 values in the low micromolar range, indicating strong anticancer efficacy (Alafeefy et al., 2015).
Antioxidant Properties
Another dimension of research on this compound derivatives involves their antioxidant activities. A series of these compounds were synthesized and demonstrated significant antioxidant activity, as evidenced by their ability to scavenge free radicals effectively. The antioxidant properties of these compounds are particularly noteworthy because they may play a protective role in various pathological conditions, including cancer and diabetes (Gudipati, Anreddy, & Manda, 2011).
Antiepileptic Potential
Research into the neurological applications of derivatives of this compound has unveiled promising antiepileptic potential. A study involving the synthesis of phthalimide derivatives bearing amino acid conjugated anilines revealed that certain compounds significantly increased the seizure latency time in mice, comparable to the effects of the established antiepileptic drug, thalidomide. This suggests a potential therapeutic application of these compounds in epilepsy management (Asadollahi et al., 2019).
Antimicrobial and Antibacterial Efficacy
Studies on this compound derivatives have also explored their antimicrobial properties. A notable investigation synthesized a series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds, which exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis. These findings suggest a potential application of these compounds as novel antibacterial and antitubercular agents (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Propriétés
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18-12-14-11-15(5-8-17(14)21-18)20-19(24)13-3-6-16(7-4-13)22-9-1-2-10-22/h1-11H,12H2,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCYKECRMYFYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B2577404.png)

![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/no-structure.png)





![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2577415.png)
![N-(4-methoxybenzyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide](/img/structure/B2577416.png)
![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2577418.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2577419.png)
![N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-nitrobenzamide](/img/structure/B2577420.png)
![Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2577423.png)